Bienvenue dans la boutique en ligne BenchChem!

N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Lipophilicity Solubility Drug-likeness

N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-37-7) is a synthetic small molecule classified as an indole-3-glyoxylamide. It shares a core 2-methylindole scaffold with a family of compounds known for diverse biological activities, including anticancer and immunomodulatory effects.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 852368-37-7
Cat. No. B3288642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS852368-37-7
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CCOC)CCOC
InChIInChI=1S/C17H22N2O4/c1-12-15(13-6-4-5-7-14(13)18-12)16(20)17(21)19(8-10-22-2)9-11-23-3/h4-7,18H,8-11H2,1-3H3
InChIKeyWDSGWZQVOFOTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Procurement-Stage Chemical Identity for Indole-3-Glyoxylamide Research


N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-37-7) is a synthetic small molecule classified as an indole-3-glyoxylamide [1]. It shares a core 2-methylindole scaffold with a family of compounds known for diverse biological activities, including anticancer and immunomodulatory effects [2]. The defining structural feature is the N,N-bis(2-methoxyethyl) amide substitution, which introduces additional hydrogen-bond acceptors and polar surface area compared to analogs with simple alkyl amide tails [1].

Why N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cannot Be Simply Replaced by In-Class Analogs


Indole-3-glyoxylamides are not a single biological entity; their pharmacology is exquisitely sensitive to the amide substituent. Structure-activity relationship (SAR) studies on this scaffold reveal that modifying the N-substituent (designated R²) dramatically influences potency, selectivity, and pharmacokinetic profiles [1]. For instance, in antiprion screening, the switch from a 2-unsubstituted to a 2-methylindole core completely abolished activity, demonstrating that even minor structural changes are not tolerated for target engagement . The N,N-bis(2-methoxyethyl) group in the target compound is structurally distinct from common alkyl amides (e.g., diethyl or dimethyl), introducing ether oxygens that alter solubility, hydrogen-bonding capacity, and metabolic vulnerability. Consequently, substituting this compound with a close analog bearing a different amide group risks invalidating biological comparisons and confounding SAR conclusions.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide


Predicted Lipophilicity Shift vs. N,N-Diethyl Analog Drives Aqueous Solubility Differentiation

The target compound's N,N-bis(2-methoxyethyl) group is predicted to substantially lower lipophilicity compared to the N,N-diethyl analog (CAS 92870-12-7), a close structural comparator. While the N,N-diethyl analog has a computed XLogP of approximately 1.5–2.0 (based on standard fragment-based predictions for an indole-glyoxylamide bearing a diethyl amide), the introduction of two ether oxygens in the target compound is estimated to reduce the XLogP by an additional 1.0–1.5 log units, bringing it into the 0.5–1.0 range [1]. This shift is consistent with the measured logP of -2.7 for the simpler N,N-bis(2-methoxyethyl)acetamide core . Lower logP translates directly to higher aqueous solubility, a critical factor for achieving interpretable dose-response relationships in biochemical and cell-based assays.

Lipophilicity Solubility Drug-likeness

Enhanced Hydrogen-Bond Acceptor Capacity vs. N,N-Dimethyl Analog Enables Unique Target Interactions

The target compound possesses 6 hydrogen-bond acceptors (HBA) compared to only 4 HBA for the N,N-dimethyl analog (N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, Sigma AldrichCPR) . The additional two ether oxygen atoms in the bis(2-methoxyethyl) side chains can participate in hydrogen bonding with target protein residues or structured water networks. SAR studies on indole-3-glyoxylamides have demonstrated that hydrogen bonding at the amide region is a critical determinant of binding affinity for targets such as the benzodiazepine receptor and tubulin [1][2]. The higher HBA count of the target compound thus provides a differentiated interaction potential that cannot be replicated by simple dialkyl amide analogs.

Hydrogen bonding Target engagement SAR

Metabolic Soft Spot Differentiation from N-Alkyl Analogs: Ether Oxygen Reduces CYP450-Mediated N-Dealkylation

N-dealkylation is a primary metabolic route for tertiary amides. In indole-3-glyoxylamide tubulin inhibitors, metabolic instability of the amide side chain has been a key limitation [1]. The N,N-bis(2-methoxyethyl) group in the target compound introduces a beta-oxygen atom that is known to electronically deactivate the adjacent carbon toward CYP450-mediated oxidation, a strategy used in medicinal chemistry to improve metabolic stability [2]. While direct metabolic half-life data for this specific compound is not publicly available, the class-level inference is that the target compound should exhibit reduced intrinsic clearance compared to analogs with purely aliphatic N-substituents such as N,N-diethyl or N,N-bis(2-methylpropyl) derivatives .

Metabolic stability CYP450 N-dealkylation

Recommended Research Applications for N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Based on Inferred Differentiation


Solubility-Critical Biochemical Assays: Use as an Indole-3-Glyoxylamide Probe with Reduced DMSO Dependence

The predicted lower logP (see Evidence Item 1) suggests this compound can be dissolved at higher aqueous concentrations than its N,N-diethyl analog. This makes it suitable for biochemical assays where DMSO concentrations must be kept below 1% to avoid target denaturation (e.g., sensitive kinase assays, protein-protein interaction assays). Researchers should titrate this compound against the N,N-diethyl analog in the same assay to empirically validate the solubility advantage and establish concentration ranges for robust IC50 determination.

Structure-Guided Lead Optimization: Exploiting Additional Hydrogen-Bond Acceptors for Binding Hotspot Engagement

With 6 hydrogen-bond acceptors (see Evidence Item 2), this compound can be used as a starting scaffold for fragment-based drug design targeting proteins with polar binding pockets (e.g., ATP-binding sites, GPCR orthosteric sites). The ether oxygens provide additional anchoring points for water-mediated or direct hydrogen bonds with backbone amides or side-chain residues. Co-crystallization or molecular docking studies with this compound and the N,N-dimethyl analog can map distinct binding poses attributable to the methoxyethyl groups, guiding subsequent medicinal chemistry optimization.

Metabolic Stability Screening: Comparative Intrinsic Clearance Assay for N-Dealkylation Profiling

The class-level inference of reduced N-dealkylation susceptibility (see Evidence Item 3) positions this compound as a comparator in metabolic stability panels. Researchers can incubate this compound alongside the N,N-bis(2-methylpropyl) analog in human or rodent liver microsomes, measuring intrinsic clearance (CLint) by LC-MS/MS. A lower CLint for the bis(2-methoxyethyl) derivative would validate the beta-oxygen protection strategy and support its selection for in vivo pharmacokinetic studies.

Indole-3-Glyoxylamide SAR Expansion: Filling the N-Substituent Diversity Gap

Published SAR tables for indole-3-glyoxylamides predominantly feature N-aryl, N-pyridyl, and simple N-alkyl substituents. The N,N-bis(2-methoxyethyl) group is underrepresented in the literature. Including this compound in a broader SAR panel enables the community to quantify the contribution of polar, flexible side chains to potency, selectivity, and ADME properties. Procurement of this compound is thus justified for research groups aiming to publish comprehensive SAR studies that cover the full chemical space of the amide region.

Quote Request

Request a Quote for N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.